

Protocol for dissolving and storing D13-9001 for research

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Compound of Interest

Compound Name: D13-9001

Cat. No.: B15567531

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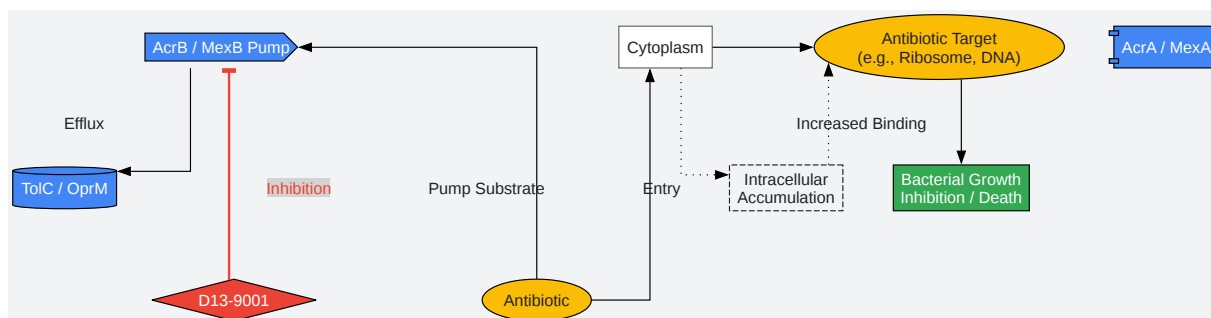
Application Notes: D13-9001

Introduction

D13-9001 is a potent, small-molecule inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, specifically targeting AcrB in *Escherichia coli* and MexB in *Pseudomonas aeruginosa*.^{[1][2]} These pumps are key components of tripartite efflux systems (e.g., AcrAB-TolC and MexAB-OprM) that expel a wide range of antibiotics from Gram-negative bacteria, contributing significantly to multidrug resistance (MDR).^[3] **D13-9001** binds to a "hydrophobic trap" within the deep binding pocket of the pump, inhibiting its function.^{[4][5][6][7]} This inhibition restores the efficacy of antibiotics that are otherwise expelled, making **D13-9001** a valuable research tool for studying bacterial resistance and developing novel adjunctive therapies.^{[3][8]} Due to the presence of a quaternary ammonium group, **D13-9001** exhibits high aqueous solubility and a favorable safety profile.^{[4][9]}

Mechanism of Action

D13-9001 functions by non-competitively inhibiting the efflux of antibiotics. By binding tightly to the AcrB/MexB protein subunit, it prevents the pump from capturing and expelling antimicrobial agents from the periplasm.^{[5][8]} This leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects. This mechanism has been shown to potentiate the activity of antibiotics like levofloxacin and aztreonam against resistant strains of *P. aeruginosa*.^[9]



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Caption: Mechanism of **D13-9001** action on a bacterial efflux pump.

Protocols

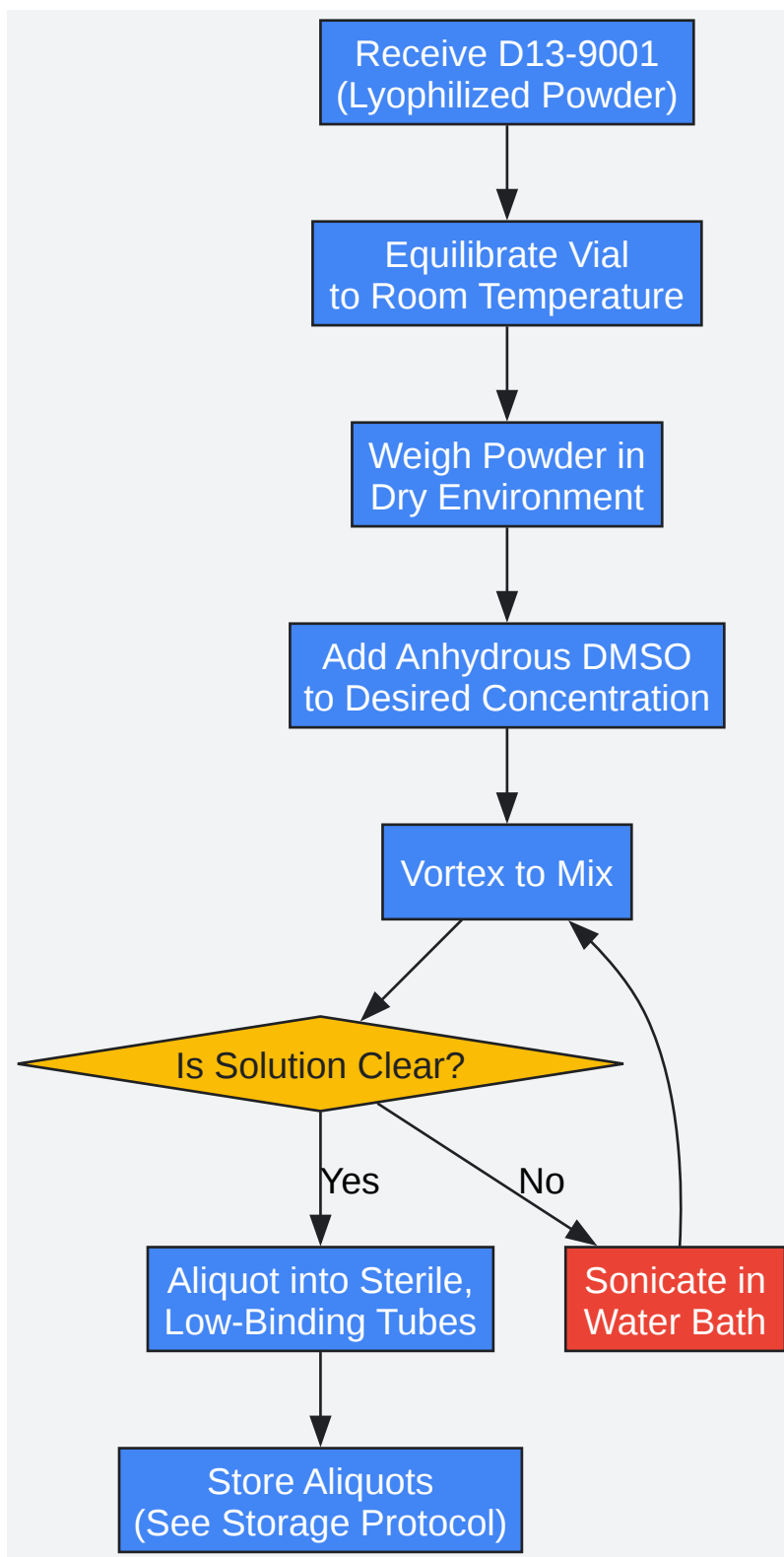
1. Dissolving **D13-9001**

D13-9001 is readily soluble in dimethyl sulfoxide (DMSO).[1] The compound is hygroscopic and should be handled in a dry environment to ensure accurate weighing and concentration calculations.

Experimental Protocol:

- Equilibration: Before opening, allow the vial of **D13-9001** powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
- Weighing: In a clean, dry environment (e.g., a weighing boat), carefully weigh the desired amount of **D13-9001** powder.
- Dissolution: Transfer the powder to a sterile polypropylene or glass tube. Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]

- Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
- Sonication (If Necessary): If particulates remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[\[1\]](#)
- Verification: Visually inspect the solution to ensure all powder has dissolved completely before proceeding with storage or experimental use.



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